molecular formula C13H14N2O B1298195 2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde CAS No. 445428-51-3

2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde

Cat. No. B1298195
CAS RN: 445428-51-3
M. Wt: 214.26 g/mol
InChI Key: PIGJZPZYWKFDBR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde (DMPMPC) is a heterocyclic aldehyde derived from pyrrole and is an important intermediate in organic synthesis. It has been extensively studied due to its unique reactivity, as well as its potential applications in the fields of medicine, biochemistry, and materials science. This article will discuss the synthesis method of DMPMPC, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and potential future directions for its use.

Scientific Research Applications

Catalysis and Polymerization

One significant application of related pyrrole-based ligands involves their role in the synthesis and characterization of aluminum and zinc complexes, which are shown to be active catalysts for the ring-opening polymerization (ROP) of ε-caprolactone. This process is crucial for creating biodegradable polymers, indicating the potential of pyrrole derivatives in sustainable material synthesis (Qiao, Ma, & Wang, 2011).

Synthetic Chemistry and Molecular Structure

Studies have detailed the synthesis and characterization of various pyrrole derivatives, which serve as foundational research for further chemical investigations and applications. For instance, the synthesis and structural analysis of compounds derived from pyrrole and carbaldehyde underpin advancements in organic synthesis and molecular engineering, providing insights into molecular interactions and structural stability (Asiri & Khan, 2010).

Computational Chemistry

Another area of application is in computational chemistry, where derivatives of pyrrole are used to study molecular electrostatic potential surfaces, electronic descriptors, and binding energies. These studies are vital for understanding molecular interactions and designing new molecules with specific properties (Singh, Rawat, & Sahu, 2014).

Enantioseparation and Stereochemistry

The synthesis and study of sterically hindered N-aryl pyrroles shed light on diastereoisomeric complexes and the separation of enantiomers, contributing to the field of stereochemistry. Such research is crucial for the development of chiral drugs and compounds with specific optical activities (Vorkapić-Furač et al., 1989).

Heterocyclic Chemistry

Research into heterocyclic compounds, including various pyrrole derivatives, expands the repertoire of synthetic strategies and molecular architectures available for drug design and materials science. The synthesis and functionalization of these compounds are foundational for developing new pharmaceuticals and materials with unique properties (Mackie et al., 1973).

properties

IUPAC Name

2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-4-5-14-13(6-9)15-10(2)7-12(8-16)11(15)3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGJZPZYWKFDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C(=CC(=C2C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358297
Record name 2,5-Dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde

CAS RN

445428-51-3
Record name 2,5-Dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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